

DIDS: A Dual-Acting Inhibitor with Covalent and Non-Covalent Mechanisms

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Compound of Interest

Disodium 4,4'-diisothiocyanato2,2'-stilbenedisulfonate, (E)
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An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Diisothiocyano-2,2'-stilbenedisulfonate (DIDS) is a widely utilized chemical probe known for its potent inhibition of anion transport across biological membranes. Its utility in research stems from its complex inhibitory mechanism, which involves both reversible, non-covalent binding and irreversible, covalent modification of its target proteins. This dual mode of action provides a powerful tool for dissecting the structure and function of various transporters and channels. This technical guide provides a comprehensive overview of DIDS as both a covalent and non-covalent inhibitor, detailing its mechanisms of action, target proteins, and the experimental methodologies used to characterize its effects.

The Dual Nature of DIDS Inhibition

DIDS exerts its inhibitory effects through a two-step mechanism. The initial interaction is a rapid, reversible, non-covalent binding to the target protein. This is followed by a slower, irreversible covalent reaction, primarily with nucleophilic residues such as the ϵ -amino group of lysine.

Non-Covalent Inhibition



The initial, non-covalent binding of DIDS is driven by electrostatic and hydrophobic interactions. The two sulfonate groups on the stilbene backbone are negatively charged at physiological pH, facilitating interaction with positively charged regions of the target protein, often within or near the substrate-binding pocket. This reversible binding is characterized by a dissociation constant (Kd), which reflects the affinity of DIDS for the protein in its non-covalent complex.

Covalent Inhibition

Following the initial non-covalent binding, the highly reactive isothiocyanate groups (-N=C=S) of DIDS can form covalent bonds with nucleophilic amino acid residues on the target protein. The primary target for this covalent modification is the ϵ -amino group of lysine residues, forming a stable thiourea linkage. Thiol groups of cysteine residues can also be targets for DIDS adduction. This covalent modification leads to irreversible inhibition of the protein's function. The efficiency of this irreversible inhibition is described by the second-order rate constant, k_inact/K_I, which incorporates both the initial binding affinity (K_I) and the maximal rate of inactivation (k_inact).

Key Protein Targets of DIDS

DIDS is most recognized for its inhibition of anion exchanger (AE) proteins, particularly the Band 3 protein (AE1) in erythrocytes. However, its reactivity and binding properties allow it to interact with a broader range of proteins.

Table 1: A Selection of Protein Targets for DIDS and Associated Quantitative Data



Target Protein Family	Specific Protein	Organis m/Cell Type	Inhibitio n Type	IC50	Kd	k_inact/ K_I	Citation (s)
Anion Exchang ers (SLC4)	Band 3 (AE1)	Human Erythrocy tes	Covalent & Non- covalent	~1 µM	25.3 nM	-	[1]
AE2	-	Covalent & Non- covalent	-	-	-		
AE3	-	Covalent & Non- covalent	-	-	-		
ATP- Binding Cassette (ABC) Transport ers	P- glycoprot ein (P- gp/ABCB 1)	-	-	Varies	-	-	[2]
MRP2	-	-	Varies	-	-	[2]	
Voltage- Depende nt Anion Channels	VDAC1	-	Non- covalent	-	-	-	
ATPases	Na+/K+- ATPase	Porcine Ciliary Epitheliu m	Indirect	-	-	-	[3]
Protease s	Caspase s	-	Covalent	-	-	-	



Note: IC50 and Kd values can vary significantly depending on experimental conditions (e.g., pH, temperature, substrate concentration). The data presented here are representative values from the literature. "-" indicates that data was not found in the searched literature.

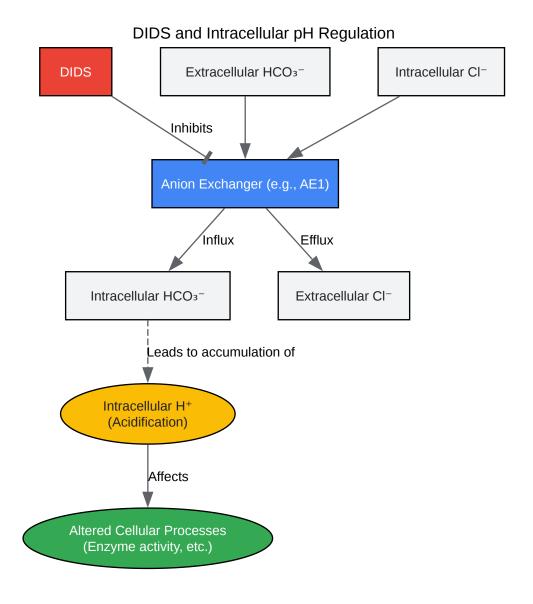
Signaling Pathways Modulated by DIDS

By inhibiting key transport proteins, DIDS can have profound effects on various cellular signaling pathways.

Regulation of Intracellular pH (pHi)

Anion exchangers, such as AE1, play a crucial role in maintaining intracellular pH by mediating the exchange of chloride (Cl⁻) and bicarbonate (HCO₃⁻). By inhibiting this exchange, DIDS can lead to intracellular acidification. This disruption of pHi homeostasis can, in turn, affect the activity of numerous pH-sensitive enzymes and cellular processes.[3][4]





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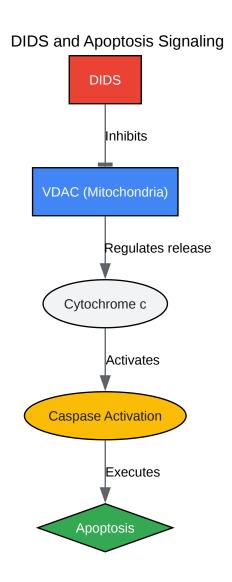
DIDS inhibits anion exchangers, leading to intracellular acidification.

Apoptosis

DIDS has been shown to induce or modulate apoptosis in various cell types. This can occur through multiple mechanisms, including the disruption of intracellular pH, alteration of cell volume, and direct effects on mitochondrial proteins like the voltage-dependent anion channel



(VDAC). Inhibition of VDAC can interfere with the release of pro-apoptotic factors from the mitochondria.



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DIDS can influence apoptosis by targeting mitochondrial VDAC.

Cell Volume Regulation

Cells respond to osmotic stress by activating ion transport pathways to regulate their volume. Regulatory Volume Decrease (RVD) is often mediated by the efflux of ions, including Cl⁻,

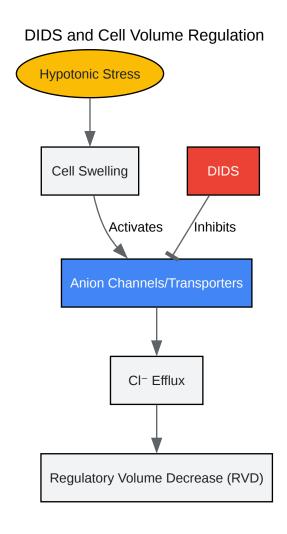




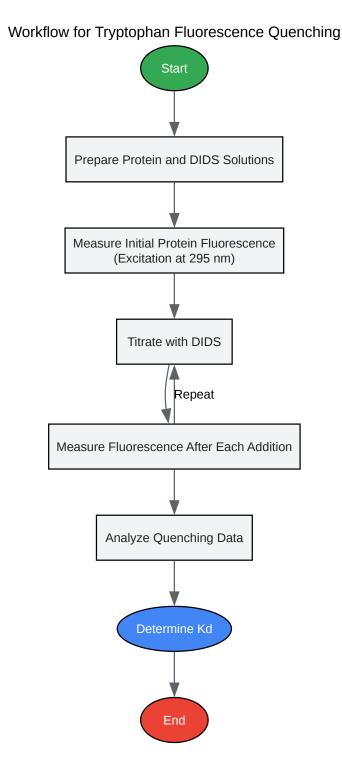


through channels and transporters. By blocking these anion transport pathways, DIDS can impair the ability of cells to regulate their volume in response to hypotonic swelling.



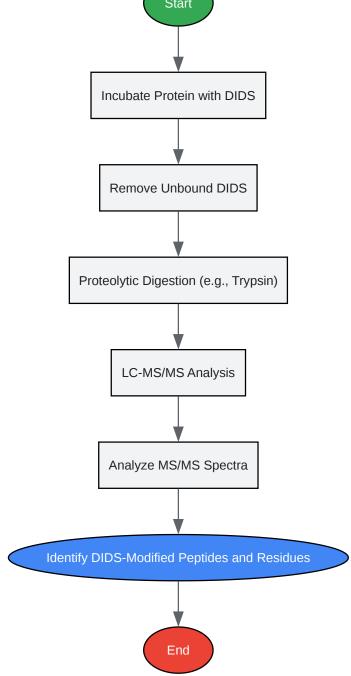








Workflow for Identifying DIDS Covalent Binding Sites Start



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